1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone
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Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone is a synthetic organic compound that features both phenolic and triazole functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Attachment of the Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Ethanone Moiety: This can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenolic groups may also contribute to antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanone
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone is unique due to the presence of both phenolic and triazole groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
66819-07-6 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-phenyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C16H13N3O3/c20-12-6-7-13(14(21)8-12)15(22)9-16-18-17-10-19(16)11-4-2-1-3-5-11/h1-8,10,20-21H,9H2 |
InChI Key |
BYJAUVOJFXCKPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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